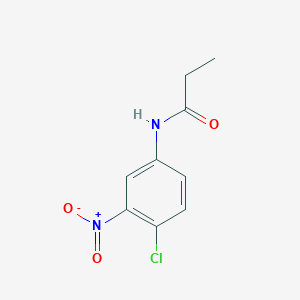
4'-Chloro-3'-nitropropionanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-3’-nitropropionanilide is an organic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.637 g/mol . This compound is characterized by the presence of a chloro group and a nitro group attached to a propionanilide backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4’-Chloro-3’-nitropropionanilide typically involves the nitration of 4’-Chloropropionanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
4’-Chloro-3’-nitropropionanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield corresponding anilines.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4’-Chloro-3’-nitropropionanilide is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4’-Chloro-3’-nitropropionanilide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in electrophilic substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparación Con Compuestos Similares
Similar compounds to 4’-Chloro-3’-nitropropionanilide include:
- 2’-Chloro-4’-nitropropionanilide
- 4’-Chloro-2,2-dimethyl-2’-nitropropionanilide
- 4’-Chloro-N-ethyl-2’-nitropropionanilide
- 2’-Chloro-5’-nitropropionanilide
- 4’-Methyl-3’-nitropropionanilide
These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical reactivity and applications. The unique combination of the chloro and nitro groups in 4’-Chloro-3’-nitropropionanilide provides distinct chemical properties that are valuable in various research contexts.
Propiedades
Número CAS |
5540-61-4 |
|---|---|
Fórmula molecular |
C9H9ClN2O3 |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) |
Clave InChI |
YCRDVUMBHFXJPH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




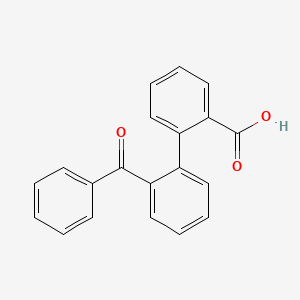

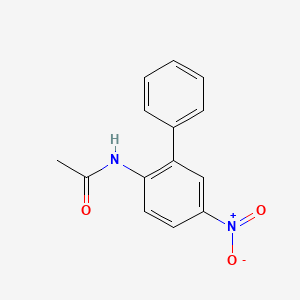

![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
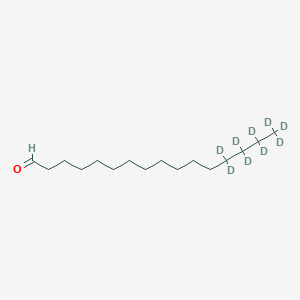
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)

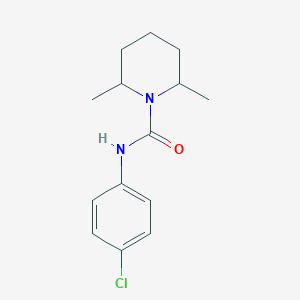
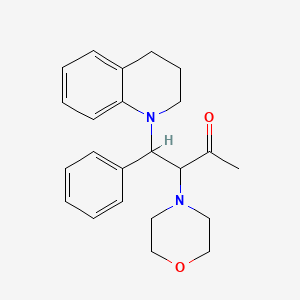

![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
